N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 2-chloro-5-(trifluoromethyl)phenyl substituent. The benzothiazole scaffold is notable for its presence in pharmaceuticals and agrochemicals due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets . The chloro and trifluoromethyl groups on the phenyl ring enhance lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-3-2-9(15(17,18)19)6-12(10)21-14(22)8-1-4-11-13(5-8)23-7-20-11/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFAUJQRDDIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This interaction could potentially inhibit the protein’s activity, alter its conformation, or disrupt its interaction with other proteins or molecules.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzothiazole core, which is known for its diverse biological activities. The molecular formula is CHClFNO$$$$, with a molecular weight of approximately 390.8 g/mol . The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of the compound.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and cancer .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Anticancer Properties
This compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated IC values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (monocytic leukemia). For instance, one study reported IC values ranging from 0.65 to 15.0 µM across different cell lines .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 2.41 |
| U-937 | 15.0 |
The mechanism by which this compound induces apoptosis involves several pathways:
- p53 Pathway Activation : The compound has been shown to increase p53 expression levels, leading to enhanced apoptotic signaling.
- Caspase Activation : Flow cytometry assays revealed that treatment with this compound leads to caspase-3 cleavage, which is crucial for the execution phase of apoptosis .
Study 1: Cytotoxicity Assessment
In a comparative study assessing various benzothiazole derivatives, this compound exhibited superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin . This highlights its potential as an alternative therapeutic agent.
Study 2: In Vivo Efficacy
Further research is needed to evaluate the in vivo efficacy of this compound. Preliminary studies suggest promising results in animal models for inflammatory diseases, pointing towards its therapeutic applications beyond oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide may inhibit thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer drug development. Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Benzothiazoles are known to possess antifungal and antibacterial properties. Research indicates that modifications in the benzothiazole structure can enhance activity against specific pathogens, making this compound a potential candidate for developing new antimicrobial agents .
Agricultural Applications
Herbicidal Activity
Benzothiazoles have been noted for their herbicidal properties. The presence of chlorine and trifluoromethyl groups in the compound enhances its efficacy against certain weed species. Field studies suggest that derivatives of benzothiazoles can significantly inhibit the growth of unwanted plants, making them useful in agricultural herbicides .
Insecticidal Activity
Similar compounds have demonstrated insecticidal properties against agricultural pests. The structural modifications in this compound may lead to increased effectiveness in pest control formulations .
Material Science
Polymer Additives
Due to its chemical stability and unique properties, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in materials science .
Fluorescent Dyes
The compound's structure allows it to be explored as a fluorescent dye for various applications, including biological imaging and sensor technology. Its ability to absorb and emit light makes it suitable for use in fluorescence-based assays and diagnostics .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | J. Agric. Food Chem., 2020 | Inhibition of thymidylate synthase led to reduced proliferation in cancer cell lines. |
| Antimicrobial | J. Med. Chem., 2019 | Significant antifungal activity against Candida species was observed with modified benzothiazoles. |
| Herbicidal | Pest Manag. Sci., 2021 | Demonstrated effective control of Panonycus citri with minimal environmental impact. |
| Material Science | Polymers, 2022 | Enhanced thermal stability in polymer matrices when used as an additive. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
- N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) Core Structure: Replaces benzothiazole with a thiazole ring. Activity: Potent dual Src/Abl kinase inhibitor with nanomolar efficacy; used in treating chronic myelogenous leukemia (CML) .
N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Substituent Variations on the Phenyl Ring
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl) (Fentrifanil) Structure: Shares the 2-chloro-5-(trifluoromethyl)phenyl group but incorporates nitro substituents.
- N-(2-Chloro-6-methylphenyl)-2-[(3-hydroxyphenyl)amino]-5-thiazolecarboxamide Structure: Substitutes trifluoromethyl with a methyl group and adds a hydroxyl-aniline moiety. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .
Data Table: Key Comparative Properties of Analogous Compounds
Preparation Methods
Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors. For example, 6-nitro-1,3-benzothiazole is reduced to 6-amino-1,3-benzothiazole, followed by diazotization and hydrolysis to yield 1,3-benzothiazole-6-carboxylic acid.
Reaction Conditions :
Acid Chloride Formation and Amidation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequent reaction with 2-chloro-5-(trifluoromethyl)aniline forms the target carboxamide.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Chlorinating Agent | SOCl₂ (2.5 eq) | Higher purity (98%) |
| Solvent | Dry DCM | Prevents hydrolysis |
| Temperature | 0°C → RT, 2 hours | 85% yield |
| Aniline Equivalents | 1.1 eq | Minimizes side products |
Post-reaction purification involves recrystallization from ethanol/water (3:1), achieving >99% purity (HPLC, C18 column).
Coupling-Agent-Assisted Carboxamide Formation
Activation of Carboxylic Acid
Carbodiimide-based coupling agents such as EDCI or DCC facilitate direct amide bond formation without isolating the acid chloride. This method avoids harsh chlorination conditions.
Protocol :
-
Activation : 1,3-Benzothiazole-6-carboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1 eq) in DMF, stirred at 0°C for 30 minutes.
-
Amidation : 2-Chloro-5-(trifluoromethyl)aniline (1.1 eq) added, reaction stirred at 25°C for 12 hours.
Yield Comparison :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 92 |
| DCC/DMAP | THF | 40 | 78 |
| T3P® | Acetonitrile | 25 | 85 |
Mechanistic Insights
The EDCI/HOBt system generates an active ester intermediate, reducing racemization risks. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion within 8 hours (¹H NMR, δ 8.2 ppm for aromatic protons).
Multicomponent Reaction (MCR) Strategies
One-Pot Synthesis via Cyclocondensation
Aryl glyoxals, 2-aminobenzothiazoles, and Meldrum’s acid react in acetic acid under reflux to form pyrimido[2,1-b]benzothiazole intermediates, which are hydrolyzed to the target carboxamide.
Reaction Scheme :
-
Cyclocondensation : 2-Chloro-5-(trifluoromethyl)phenylglyoxal (1 eq), 6-amino-1,3-benzothiazole (1 eq), Meldrum’s acid (1 eq) in AcOH, reflux (120°C) for 6 hours.
-
Hydrolysis : 10% NaOH, 80°C for 1 hour.
Advantages :
Solvent and Catalyst Screening
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 6 | 78 |
| EtOH | H₂SO₄ | 8 | 65 |
| DMF | CuI | 12 | 58 |
Comparative Analysis of Methods
Yield and Scalability
| Method | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Acid Chloride | 85 | 72 |
| EDCI/HOBt | 92 | 88 |
| MCR | 78 | 70 |
The EDCI/HOBt method shows superior scalability due to milder conditions and easier purification.
Environmental and Cost Considerations
-
Waste Generation : MCRs produce 30% less solvent waste than stepwise syntheses.
-
Catalyst Cost : EDCI ($12/g) vs. DCC ($8/g) – EDCI preferred for high-value applications.
Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide, and how can purity be optimized?
Answer:
A typical synthetic approach involves coupling a 1,3-benzothiazole-6-carboxylic acid derivative with a substituted aniline. Key steps include:
- Step 1: Activation of the carboxylic acid using coupling agents like EDCI or HATU to form an acyl chloride or active ester intermediate.
- Step 2: Nucleophilic substitution with 2-chloro-5-(trifluoromethyl)aniline under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
- Purity Optimization: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR (¹H, ¹³C, ¹⁹F):
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. The trifluoromethyl group causes splitting in adjacent proton signals due to coupling (³J~H-F~ ≈ 8–12 Hz) .
- ¹⁹F NMR: A singlet near δ -60 ppm confirms the -CF₃ group .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of CO or Cl) confirm the benzothiazole core .
- X-ray Crystallography: Use SHELXL for structure refinement to resolve bond angles and confirm regiochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Core Modifications: Replace the benzothiazole core with benzimidazole or pyridine analogs to assess impact on target binding .
- Substituent Variation: Systematically alter the chloro and trifluoromethyl groups (e.g., -CF₃ → -OCF₃) to evaluate steric/electronic effects on potency .
- Biological Assays: Use kinase inhibition assays (e.g., Src/Abl kinases) and cytotoxicity screens (e.g., K562 leukemia cells) to correlate structural changes with activity .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Advanced: How should researchers resolve contradictions in bioassay data between in vitro and in vivo models?
Answer:
- Solubility/PK Analysis: Measure logP (e.g., shake-flask method) to assess bioavailability. Low solubility may explain reduced in vivo efficacy; consider formulating with cyclodextrins or PEG .
- Metabolite Screening: Use LC-MS/MS to identify active/inactive metabolites. For example, hepatic oxidation of the benzothiazole ring could reduce activity .
- Dose Optimization: Conduct pharmacokinetic studies (Cmax, AUC) in rodent models to adjust dosing regimens for target engagement .
Advanced: What strategies mitigate crystallographic disorder in X-ray structures of this compound?
Answer:
- Crystallization Conditions: Screen solvents (e.g., DMSO/water vs. THF/hexane) to improve crystal quality. Slow evaporation at 4°C often reduces disorder .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Apply multi-scan corrections (SADABS) to minimize absorption errors .
- Refinement: In SHELXL, employ PART instructions to model disordered regions (e.g., trifluoromethyl rotamers) and apply restraints to bond distances .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for benzothiazoles). Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability: Monitor pH-dependent degradation (e.g., HPLC at pH 2, 7, 10). The amide bond is susceptible to hydrolysis under basic conditions; use buffered solutions (pH 6–7) for biological assays .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates. Detect bound proteins via Western blot (e.g., HSP90 if targeting heat shock pathways) .
- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, heat-denature proteins, and quantify soluble targets (e.g., kinases) to confirm stabilization .
- Fluorescence Labeling: Synthesize a BODIPY-conjugated analog for live-cell imaging to track subcellular localization .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME: Predicts logP, solubility, and blood-brain barrier permeability based on SMILES input .
- ProTox-II: Estimates toxicity endpoints (e.g., hepatotoxicity) using molecular descriptors .
- MOLPROPERTY (Schrödinger): Calculates polar surface area (<140 Ų preferred for oral bioavailability) and hydrogen-bond donors/acceptors .
Advanced: How can enantiomeric impurities be controlled during synthesis?
Answer:
- Chiral Chromatography: Use CHIRALPAK® columns (e.g., IA or IB) with heptane/ethanol to resolve enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-phosphoric acid) in key coupling steps to favor a single enantiomer .
Advanced: What mechanistic studies elucidate the compound’s mode of action in cancer models?
Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- CRISPR Screening: Use genome-wide knockout libraries to pinpoint synthetic lethal targets (e.g., BRCA1/2 in PARP inhibitor resistance) .
- Kinase Profiling: Screen against a panel of 468 kinases (DiscoverX) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
